N-(4-butylphenyl)-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide
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Overview
Description
N-(4-butylphenyl)-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of sulfanylacetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Sulfanylacetamide Formation: The indole derivative is then reacted with 2-chloroacetamide in the presence of a base such as sodium hydride to form the sulfanylacetamide linkage.
Butylphenyl Substitution: Finally, the butyl group is introduced through a Friedel-Crafts alkylation reaction using butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield different products depending on the reaction conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced indole derivatives
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to the desired therapeutic effects. The exact pathways involved would require further experimental investigation.
Comparison with Similar Compounds
N-(4-butylphenyl)-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide can be compared with other sulfanylacetamides and indole derivatives:
Similar Compounds: N-(4-methylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide, N-(4-ethylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide
Uniqueness: The presence of the butyl group and the specific indole substitution pattern may confer unique biological activities and properties compared to other similar compounds.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2OS/c1-3-5-8-17-11-13-18(14-12-17)23-22(25)16-26-21-15-24(4-2)20-10-7-6-9-19(20)21/h6-7,9-15H,3-5,8,16H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYKNOWZXHYYIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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